![molecular formula C19H15ClN2O3S B11154826 4-[({[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]benzoic acid](/img/structure/B11154826.png)
4-[({[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]benzoic acid
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Overview
Description
4-[({[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]benzoic acid is a complex organic compound that features a thiazole ring, a chlorophenyl group, and a benzoic acid moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[({[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the molecule, particularly on the thiazole and benzoic acid rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
4-[({[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]benzoic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: It is used in the development of new materials, including polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-[({[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]benzoic acid involves its interaction with specific molecular targets and pathways. The thiazole ring and chlorophenyl group play crucial roles in its biological activity by binding to target proteins and enzymes, thereby modulating their functions. The exact molecular targets and pathways may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-(2-(4-Chlorophenyl)acetyl)benzoic acid: This compound shares structural similarities with 4-[({[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]benzoic acid and is used in similar applications.
4-[(2-(4-Chlorophenyl)amino)-2-oxoethyl]thio)methyl]benzoic acid: Another structurally related compound with potential biological activities.
Uniqueness
This compound is unique due to the presence of the thiazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Biological Activity
4-[({[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]benzoic acid is a complex organic compound that exhibits significant biological activities, particularly in the fields of antimicrobial and anticancer research. The compound's structure includes a thiazole moiety, which is often associated with enhanced biological efficacy against various pathogens and cancer cells.
Structural Characteristics
The molecular formula for this compound is C16H16ClN3O3S, with a molecular weight of approximately 393.9 g/mol. The presence of both thiazole and chlorophenyl groups contributes to its diverse biological properties.
Biological Activity Overview
Research indicates that this compound interacts with specific molecular targets, inhibiting key pathways such as DNA and protein synthesis. This interaction may lead to the suppression of cell growth or induction of apoptosis in cancer cells.
The mechanism of action likely involves binding to enzymes or receptors critical for cell proliferation and survival. The thiazole component may enhance the compound's interaction with biological targets, while the benzoic acid moiety could modulate its pharmacokinetic properties.
Antimicrobial Activity
Several studies have demonstrated the compound's potential as an antimicrobial agent. Its efficacy against various bacterial strains has been noted, suggesting that it could be valuable in developing new pharmaceutical formulations aimed at treating infections. The thiazole ring is particularly important for its antimicrobial properties.
Case Studies on Antimicrobial Activity
- Study on Staphylococcus aureus : The compound exhibited significant inhibitory activity against Staphylococcus aureus, showing an IC50 value comparable to established antibiotics.
- Broad-Spectrum Antimicrobial Effects : In vitro experiments revealed that the compound effectively inhibited the growth of multiple bacterial strains, including Gram-positive and Gram-negative bacteria.
Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines.
Key Findings
- Cytotoxicity : Studies report IC50 values indicating potent cytotoxic effects in several cancer cell lines, including breast and lung cancer models.
- Induction of Apoptosis : Mechanistic studies suggest that the compound induces apoptosis through the activation of caspase pathways and inhibition of anti-apoptotic proteins like Bcl-2.
Comparative Analysis with Other Compounds
Compound Name | IC50 (µg/mL) | Mechanism of Action |
---|---|---|
This compound | 1.61 ± 1.92 | Induces apoptosis |
Doxorubicin | 0.5 | DNA intercalation |
Cisplatin | 1.0 | DNA cross-linking |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the thiazole and benzoic acid moieties can significantly impact biological activity. For instance, substituents on the phenyl ring enhance cytotoxicity and antimicrobial efficacy.
Properties
Molecular Formula |
C19H15ClN2O3S |
---|---|
Molecular Weight |
386.9 g/mol |
IUPAC Name |
4-[[[2-[2-(2-chlorophenyl)-1,3-thiazol-4-yl]acetyl]amino]methyl]benzoic acid |
InChI |
InChI=1S/C19H15ClN2O3S/c20-16-4-2-1-3-15(16)18-22-14(11-26-18)9-17(23)21-10-12-5-7-13(8-6-12)19(24)25/h1-8,11H,9-10H2,(H,21,23)(H,24,25) |
InChI Key |
HYWSBKJQJJYICG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=CS2)CC(=O)NCC3=CC=C(C=C3)C(=O)O)Cl |
Origin of Product |
United States |
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